(E)-(3-Cyanoprop-1-en-1-yl)boronic acid
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Overview
Description
(E)-(3-Cyanoprop-1-en-1-yl)boronic acid is an organoboron compound with the molecular formula C4H6BNO2 and a molecular weight of 110.91 g/mol . This compound is characterized by the presence of a boronic acid group and a nitrile group attached to a conjugated alkene system. It is commonly used as a reagent in organic synthesis, particularly in Suzuki-Miyaura coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
(E)-(3-Cyanoprop-1-en-1-yl)boronic acid can be synthesized through various methods. One common approach involves the hydroboration of (E)-3-cyanoprop-1-en-1-yne followed by oxidation. The reaction typically proceeds as follows:
Hydroboration: (E)-3-cyanoprop-1-en-1-yne is treated with a borane reagent, such as borane-tetrahydrofuran complex, under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound often involves large-scale hydroboration-oxidation processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(E)-(3-Cyanoprop-1-en-1-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This compound is widely used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalyst (e.g., palladium acetate), base (e.g., potassium carbonate), aryl or vinyl halide, solvent (e.g., tetrahydrofuran or dimethylformamide), and inert atmosphere (e.g., nitrogen or argon).
Oxidation: Hydrogen peroxide, base (e.g., sodium hydroxide), and solvent (e.g., water or methanol).
Reduction: Lithium aluminum hydride, solvent (e.g., diethyl ether or tetrahydrofuran).
Major Products Formed
Suzuki-Miyaura Coupling: Formation of biaryl or alkenyl-aryl compounds.
Oxidation: Formation of boronic esters or borate esters.
Reduction: Formation of primary amines.
Scientific Research Applications
(E)-(3-Cyanoprop-1-en-1-yl)boronic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of (E)-(3-Cyanoprop-1-en-1-yl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex, forming a new carbon-carbon bond.
Reductive Elimination: The palladium complex undergoes reductive elimination, releasing the coupled product and regenerating the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Similar to (E)-(3-Cyanoprop-1-en-1-yl)boronic acid, phenylboronic acid is used in Suzuki-Miyaura coupling reactions but lacks the nitrile group.
Vinylboronic Acid: This compound also participates in Suzuki-Miyaura coupling but has a vinyl group instead of a conjugated alkene system with a nitrile group.
Uniqueness
This compound is unique due to the presence of both a boronic acid group and a nitrile group attached to a conjugated alkene system. This structural feature imparts distinct reactivity and allows for the formation of diverse products in organic synthesis .
Properties
CAS No. |
195379-24-9 |
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Molecular Formula |
C4H6BNO2 |
Molecular Weight |
110.91 g/mol |
IUPAC Name |
[(E)-3-cyanoprop-1-enyl]boronic acid |
InChI |
InChI=1S/C4H6BNO2/c6-4-2-1-3-5(7)8/h1,3,7-8H,2H2/b3-1+ |
InChI Key |
CCGDXRIQNUFRPQ-HNQUOIGGSA-N |
Isomeric SMILES |
B(/C=C/CC#N)(O)O |
Canonical SMILES |
B(C=CCC#N)(O)O |
Origin of Product |
United States |
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